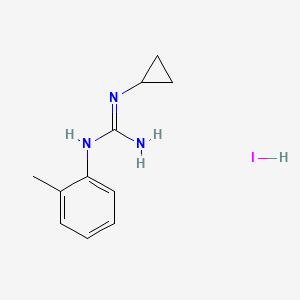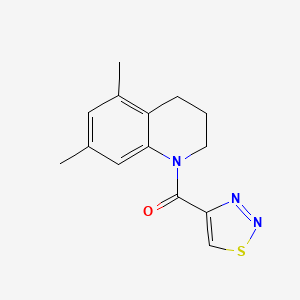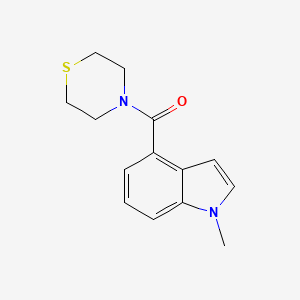
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide is a compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups and have found applications in various biological activities
Preparation Methods
The synthesis of 2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent . Industrial production methods typically involve large-scale synthesis using these established protocols.
Chemical Reactions Analysis
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea derivatives, carbodiimides, and metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbodiimides typically yields N,N’-disubstituted guanidines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidines, including 2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide, are used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide involves its interaction with specific molecular targets and pathways. Guanidines are known for their ability to form hydrogen bonds, which play a crucial role in their biological activity . The compound’s high basicity and planarity allow it to interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases .
Comparison with Similar Compounds
2-Cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and cyclic guanidines like 2-aminoimidazolines These compounds share similar functional groups but differ in their specific structures and applications
Properties
IUPAC Name |
2-cyclopropyl-1-(2-methylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.HI/c1-8-4-2-3-5-10(8)14-11(12)13-9-6-7-9;/h2-5,9H,6-7H2,1H3,(H3,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHPLSVONHJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2CC2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Difluoromethylsulfanyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7622817.png)
![3-[(2,5-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazole](/img/structure/B7622823.png)
![(2,4-difluoro-6-hydroxyphenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7622827.png)

![4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B7622841.png)
![1-[5-(Piperidine-1-carbonyl)thiophen-3-yl]ethanone](/img/structure/B7622856.png)
![1-[5-(Pyrrolidine-1-carbonyl)thiophen-3-yl]ethanone](/img/structure/B7622860.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7622864.png)

![N-(2-cyanopropyl)-N-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7622881.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7622886.png)

![[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7622903.png)
![N-(3-ethynylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7622908.png)
